2-Ethyl-1,3-cyclohexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

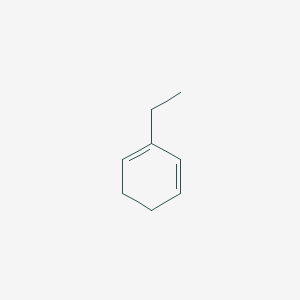

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12 |

|---|---|

Molecular Weight |

108.18 g/mol |

IUPAC Name |

2-ethylcyclohexa-1,3-diene |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3 |

InChI Key |

NOKHEHFYTNFBEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CCCC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Ethyl-1,3-cyclohexadiene. The document details its molecular structure, physical and chemical properties, and characteristic reactions. Particular emphasis is placed on its participation in Diels-Alder reactions and its isomerization potential. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Chemical Properties

This compound is a cyclic diene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its structure consists of a six-membered ring containing two conjugated double bonds, with an ethyl substituent at the 2-position. The presence of the conjugated system and the alkyl substituent significantly influences its reactivity.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| XLogP3-AA (Predicted) | 2.5 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is available, which can be instrumental in confirming the carbon framework of the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as C=C stretching of the conjugated diene system.

-

Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for cyclic dienes.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, a plausible synthetic route can be inferred from general methods for preparing substituted 1,3-cyclohexadienes. One common approach is the dehydration of a corresponding allylic alcohol, such as 2-ethylcyclohex-2-en-1-ol. This reaction is typically acid-catalyzed and proceeds through an E1 elimination mechanism.

Another potential route involves the [2+2+2] cycloaddition of a diyne with an alkene, a reaction catalyzed by titanium aryloxide compounds to stereoselectively form the 1,3-cyclohexadiene nucleus.[3]

General Experimental Protocol: Dehydration of an Allylic Alcohol (Illustrative)

-

Materials: 2-Ethylcyclohex-2-en-1-ol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), anhydrous solvent (e.g., toluene or benzene), and a drying agent (e.g., anhydrous magnesium sulfate).

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, and distillation setup.

-

Procedure:

-

The allylic alcohol is dissolved in the anhydrous solvent in the round-bottom flask.

-

A catalytic amount of the acid is added to the solution.

-

The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

The mixture is heated to reflux, and the water produced during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) and then with water to remove the acid catalyst.

-

The organic layer is dried over the drying agent, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

-

Key Reactions

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. It reacts with a dienophile (an alkene or alkyne) to form a substituted cyclohexene ring system. The ethyl group on the diene can influence the regioselectivity and stereoselectivity of the reaction.

This compound can undergo isomerization to form more stable isomers. The thermodynamic stability and isomerization pathways have been studied, revealing exothermic transformations to other isomeric forms in polar solvents like DMSO.[4] These isomerizations often involve proton shifts and are influenced by the solvent and temperature.

References

An In-depth Technical Guide to 2-Ethyl-1,3-cyclohexadiene (CAS 40085-10-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,3-cyclohexadiene (CAS 40085-10-7), a cyclic diene of interest in organic synthesis. Due to the limited availability of data for this specific compound, this guide also incorporates information on the broader class of 1,3-cyclohexadienes to provide a relevant and practical context for researchers. The guide covers physicochemical properties, potential synthetic approaches, characteristic reactivity, and the general utility of the cyclohexadiene motif in synthetic and medicinal chemistry.

Core Properties

This compound is a cyclic organic compound with the molecular formula C8H12. Its structure consists of a six-membered ring containing two conjugated double bonds, with an ethyl substituent at the 2-position.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 40085-10-7 | [1] |

| Molecular Formula | C8H12 | [1] |

| Molecular Weight | 108.18 g/mol | [1] |

| IUPAC Name | 2-ethylcyclohexa-1,3-diene | [2] |

| Canonical SMILES | CCC1=CCCC=C1 | [2] |

| InChI | InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3 | [2] |

| InChIKey | NOKHEHFYTNFBEL-UHFFFAOYSA-N | [2] |

Thermodynamic Data

The thermodynamic stability of this compound has been investigated in the context of its isomerization to other ethylcyclohexadiene isomers. The enthalpy of reaction (ΔrH°) for these equilibria provides insight into the relative stabilities of the different isomers.

| Reaction | ΔrH° (kJ/mol) | Method | Solvent | Reference |

| 1-Ethyl-1,3-cyclohexadiene ⇌ this compound | -2.7 ± 1.2 | Equilibrium Constant | DMSO | [1] |

| This compound ⇌ 1-Ethyl-1,4-cyclohexadiene | -12.0 ± 0.5 | Equilibrium Constant | DMSO | [1] |

Synthesis and Reactivity

Potential Synthetic Routes

The synthesis of 1,3-cyclohexadiene derivatives can be achieved through various methods, including:

-

Dehydration of Cyclohexenols: The acid-catalyzed dehydration of a suitable ethyl-substituted cyclohexenol could yield this compound.[3]

-

Dehydrohalogenation of Halocyclohexenes: Elimination of a hydrogen halide from an appropriately substituted ethyl-halocyclohexene using a base can lead to the formation of the conjugated diene system.

-

Birch Reduction: The partial reduction of an ethyl-substituted aromatic compound, such as ethylbenzene, can produce a non-conjugated diene, which may then be isomerized to the conjugated this compound.

A generalized workflow for the synthesis of a substituted 1,3-cyclohexadiene is depicted below.

Caption: Generalized synthetic workflow for this compound.

Characteristic Reactivity: The Diels-Alder Reaction

A cornerstone of the reactivity of 1,3-cyclohexadienes is their participation in the [4+2] cycloaddition, or Diels-Alder reaction.[4][5] In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. This reaction is a powerful tool in organic synthesis for the construction of complex cyclic systems with high stereocontrol.

The ethyl group at the 2-position of this compound will influence the regioselectivity and stereoselectivity of the Diels-Alder reaction.

Caption: The Diels-Alder reaction of this compound.

Experimental Protocols

As specific experimental protocols for this compound are scarce, a representative protocol for a Diels-Alder reaction using a generic 1,3-cyclohexadiene is provided below. This can be adapted by researchers for use with the title compound.

Representative Diels-Alder Reaction of a 1,3-Cyclohexadiene

Objective: To synthesize a bicyclic adduct via a [4+2] cycloaddition.

Materials:

-

1,3-Cyclohexadiene (or this compound)

-

Maleic anhydride (dienophile)

-

Toluene (solvent)

-

Ethyl acetate (recrystallization solvent)

-

Hexane (recrystallization solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,3-cyclohexadiene (1.0 eq) in toluene.

-

Add maleic anhydride (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the pure bicyclic adduct.

-

Characterize the product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Relevance to Drug Development and Signaling Pathways

Direct evidence linking this compound to specific signaling pathways or its use in drug development is not currently available in the public domain. However, the 1,3-cyclohexadiene scaffold is a valuable building block in the synthesis of complex natural products and pharmaceutically active compounds.[6][7] The Diels-Alder reaction, in particular, allows for the rapid construction of molecular complexity, which is a key strategy in the discovery of new therapeutic agents.

The workflow below illustrates the logical relationship between the versatility of the Diels-Alder reaction and its application in the synthesis of bioactive molecules.

Caption: Utility of the 1,3-cyclohexadiene scaffold in synthesis.

Spectroscopic Data

While a dedicated spectrum for this compound is not provided, the expected spectroscopic features can be inferred from the analysis of similar compounds.

-

¹H NMR: The spectrum would be expected to show signals for the vinyl protons in the diene system, allylic protons, and the protons of the ethyl group (a triplet and a quartet).

-

¹³C NMR: The spectrum would display signals for the sp² hybridized carbons of the diene and the sp³ hybridized carbons of the ring and the ethyl group.

-

IR Spectroscopy: Characteristic C-H stretching frequencies for the vinyl and alkyl groups, as well as C=C stretching frequencies for the conjugated double bonds, would be expected.

-

Mass Spectrometry: The molecular ion peak at m/z = 108 would be a key feature, along with fragmentation patterns characteristic of cyclohexadienes.

For reference, spectroscopic data for the isomeric 5-Ethyl-1,3-cyclohexadiene is available in public databases such as PubChem.[8]

Conclusion

This compound is a compound for which detailed, publicly available research is limited. However, by understanding the chemistry of the 1,3-cyclohexadiene functional group, researchers can infer its likely properties and reactivity. Its primary utility is expected to be as a diene in the Diels-Alder reaction, a powerful transformation for the synthesis of complex cyclic molecules. This technical guide provides a foundation for researchers interested in this and related compounds, highlighting both the available data and the areas where further investigation is needed. Professionals in drug development can consider the 1,3-cyclohexadiene scaffold as a versatile starting point for the synthesis of novel molecular architectures.

References

- 1. This compound [webbook.nist.gov]

- 2. 2-Ethylcyclohexa-1,3-diene | C8H12 | CID 14226017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3085121A - Process for the production of 1, 3-cyclohexadiene - Google Patents [patents.google.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Ethyl-1,3-cyclohexadiene | C8H12 | CID 556331 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties and Characterization of 2-Ethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight, and illustrative experimental protocols for the characterization of 2-Ethyl-1,3-cyclohexadiene. The information herein is intended to support research and development activities where this compound is of interest.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physicochemical property, crucial for quantitative analysis, reaction stoichiometry, and formulation development. It is determined from the molecular formula and the standard atomic weights of the constituent elements.

The molecular formula for this compound is C₈H₁₂.[1][2] The molecule is composed of eight carbon atoms and twelve hydrogen atoms.

The standard atomic weights for carbon and hydrogen, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are intervals that reflect the natural isotopic abundance variation. For practical calculations, a conventional atomic weight is often used.

| Element | Symbol | Quantity | Standard Atomic Weight Interval | Conventional Atomic Weight |

| Carbon | C | 8 | [12.0096, 12.0116] | 12.011 |

| Hydrogen | H | 12 | [1.00784, 1.00811] | 1.008 |

The molecular weight (MW) is calculated as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) MW = (8 × 12.011) + (12 × 1.008) MW = 96.088 + 12.096 MW = 108.184 g/mol

This calculated value is consistent with the published molecular weight of 108.18 g/mol .[1]

Illustrative Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound, based on established chemical principles and methodologies for similar compounds.

Synthesis of 1,3-Cyclohexadiene (Illustrative Precursor Synthesis)

A common method for the synthesis of 1,3-cyclohexadienes involves the dehydrohalogenation of a dihalocyclohexane. This protocol is adapted from the synthesis of the parent 1,3-cyclohexadiene.

Materials:

-

1,2-Dibromocyclohexane

-

Sodium hydride (NaH) in mineral oil

-

Triethylene glycol dimethyl ether (triglyme)

-

Isopropyl alcohol

-

Nitrogen gas

-

Dry ice

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottomed flask is fitted with a mechanical stirrer and set up for vacuum distillation.

-

500 mL of triglyme and 300 mL of isopropyl alcohol are added to the flask.

-

With mechanical stirring, 53.5 g (2.23 moles) of sodium hydride suspension is added in portions.

-

The flask is fitted with a Y-tube holding a thermometer and a nitrogen inlet. A dropping funnel containing 242 g (1.00 mole) of 1,2-dibromocyclohexane is placed in the other arm of the Y-tube.

-

The reaction flask is heated to 100–110°C, and the receiving flask is cooled in a dry ice-isopropyl alcohol bath under a rapid stream of nitrogen to remove the isopropyl alcohol.

-

The system is then evacuated using a water aspirator, and the 1,2-dibromocyclohexane is added dropwise, maintaining the reaction temperature at 100–110°C without external heating.

-

The distillate is collected and washed four times with 200-mL portions of water.

-

The organic layer is dried with anhydrous magnesium sulfate to yield 1,3-cyclohexadiene.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Data Analysis: The resulting mass spectrum of the analyte peak can be compared with a reference library (e.g., NIST) for identification. The fragmentation pattern will be characteristic of the this compound structure.

Visualized Workflow and Reaction Pathway

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a cyclohexadiene derivative.

References

Spectroscopic Profile of 2-Ethyl-1,3-cyclohexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-cyclohexadiene is a cyclic olefin of interest in organic synthesis and as a potential building block in the development of novel chemical entities. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| IUPAC Name | 2-ethylcyclohexa-1,3-diene |

| CAS Number | 40085-10-7 |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted and, where available, experimental ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch |

| ~2960-2850 | Strong | C-H stretch (alkyl) |

| ~1650 | Medium | C=C stretch (conjugated) |

| ~1460 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 108 | Data not available | [M]⁺ (Molecular Ion) |

| Fragmentation data not available |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Volatile solvent (e.g., dichloromethane or acetone) for cleaning

Instrumentation:

-

FT-IR spectrometer

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile solvent.

-

Place one to two drops of the neat this compound liquid onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Process the spectrum by subtracting the background and performing baseline correction if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., hexane or dichloromethane)

-

GC vial with a septum cap

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.

-

Transfer the solution to a GC vial and seal it with a septum cap.

-

-

GC-MS Conditions:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: 200 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-300.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While predicted spectral characteristics are outlined, the acquisition of experimental data following the detailed protocols herein is crucial for definitive structural confirmation and purity assessment. The provided workflow and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Ethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Ethyl-1,3-cyclohexadiene. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the predicted absorption frequencies based on the molecule's functional groups. It also includes a standardized experimental protocol for acquiring such a spectrum.

Molecular Structure and Functional Groups

This compound (C₈H₁₂) is a cyclic diene with a molecular weight of 108.18 g/mol [1]. Its structure consists of a six-membered ring containing a conjugated diene system and an ethyl substituent. The key functional groups that produce characteristic signals in an IR spectrum are:

-

Conjugated C=C bonds within the cyclohexadiene ring.

-

Olefinic C-H bonds (=C-H) where hydrogen is attached to the sp²-hybridized carbons of the double bonds.

-

Aliphatic C-H bonds (-C-H) in the sp³-hybridized carbons of the ring and the ethyl group.

-

Methylene (-CH₂) and Methyl (-CH₃) groups , which exhibit characteristic bending vibrations.

Predicted Infrared Absorption Data

The vibrational frequencies of the functional groups in this compound are expected to appear in distinct regions of the infrared spectrum. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and expected intensities.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | =C-H (sp²) | 3100 - 3000 | Medium |

| C-H Stretch | -C-H (sp³) | 3000 - 2850 | Strong |

| C=C Stretch | Conjugated Diene | 1650 - 1600 | Medium to Strong |

| CH₂ Scissoring | -CH₂- | ~1465 | Medium |

| CH₃ Bending | -CH₃ | ~1375 | Medium |

| C-H Out-of-Plane Bend | =C-H | 1000 - 650 | Strong |

Table 1: Predicted characteristic IR absorption frequencies for this compound.

The sp² C-H stretching vibrations appear at a higher frequency (>3000 cm⁻¹) than the sp³ C-H stretches (<3000 cm⁻¹)[2][3]. The conjugation in the diene system typically lowers the C=C stretching frequency compared to an isolated double bond, placing it in the 1650-1600 cm⁻¹ range[4]. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex bending vibrations can provide a unique pattern for the molecule.

Diagram of Structure-Spectrum Correlation

The logical relationship between the molecular structure of this compound and its primary IR absorption regions is illustrated below. The diagram maps the key functional groups to their expected spectral signatures.

Experimental Protocol: Acquiring the IR Spectrum

The following section details two common methods for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound.

This is a traditional transmission method for pure liquid samples.

Instrumentation and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Desiccator for plate storage

-

Appropriate solvent for cleaning (e.g., anhydrous acetone or isopropanol)

-

Personal Protective Equipment (gloves, safety glasses)

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Open the sample compartment and run a background spectrum with no sample in the beam path. This measures the absorbance of ambient air (CO₂ and water vapor) and the instrument optics, which will be subtracted from the sample spectrum[5].

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers[6].

-

Using a Pasteur pipette, place one small drop of this compound onto the center of one plate's polished face[6].

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates[6][7]. Ensure no air bubbles are trapped.

-

-

Data Acquisition:

-

Place the assembled "sandwich" plate into the sample holder in the FTIR instrument's sample compartment[6].

-

Close the compartment lid and initiate the sample scan. To improve the signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added and averaged[7][8].

-

The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis Cleanup:

-

Remove the salt plates from the spectrometer.

-

Separate the plates and clean them thoroughly with a suitable dry solvent (e.g., isopropanol) and a soft lens tissue[7].

-

Return the clean, dry plates to the desiccator for storage.

-

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Instrumentation and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol).

-

Soft laboratory wipes (e.g., Kimwipes).

-

Personal Protective Equipment.

Procedure:

-

Instrument Preparation: Ensure the ATR accessory is correctly installed in the spectrometer.

-

Background Spectrum:

-

Sample Application:

-

Using a micropipette, place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered[11].

-

-

Data Acquisition:

-

If the ATR accessory has a pressure arm, apply gentle pressure to ensure good contact between the liquid and the crystal[9].

-

Initiate the sample scan. As with the transmission method, co-adding multiple scans is standard practice.

-

-

Post-Analysis Cleanup:

-

Wipe the liquid sample from the ATR crystal using a soft laboratory wipe.

-

Perform a final cleaning with a wipe lightly dampened with isopropanol to remove any residue. The accessory is now ready for the next sample[9].

-

References

- 1. This compound [webbook.nist.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. drawellanalytical.com [drawellanalytical.com]

Mass Spectrometry of 2-Ethyl-1,3-cyclohexadiene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Mass Spectral Data of 5-Ethyl-1,3-cyclohexadiene

The following table summarizes the most significant mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of the structural isomer, 5-Ethyl-1,3-cyclohexadiene. This data is presented as a proxy to anticipate the fragmentation of 2-Ethyl-1,3-cyclohexadiene. The molecular weight of this compound is 108.18 g/mol .[1]

| m/z | Proposed Fragment Ion | Relative Abundance |

| 108 | [M]⁺ | Base Peak |

| 93 | [M - CH₃]⁺ | High |

| 79 | [M - C₂H₅]⁺ or [C₆H₇]⁺ | High |

| 77 | [C₆H₅]⁺ | Moderate |

Note: The relative abundances are qualitative descriptions based on typical mass spectra and the available data for the 5-ethyl isomer. The base peak is the most abundant ion, and its intensity is set to 100%.

The fragmentation of this compound is expected to proceed through similar pathways, including the loss of the ethyl group and rearrangements of the cyclohexadiene ring. The molecular ion [M]⁺ at m/z 108 is anticipated to be a prominent peak. The loss of a methyl radical (CH₃) to form a fragment at m/z 93, and the loss of the ethyl radical (C₂H₅) resulting in a fragment at m/z 79 are also highly probable fragmentation pathways. The ion at m/z 77 likely corresponds to a stable phenyl cation, formed after rearrangement and loss of hydrogen atoms.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of volatile organic compounds such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Samples containing this compound should be diluted in a high-purity volatile solvent, such as hexane or dichloromethane, to a concentration suitable for GC-MS analysis (typically in the low ppm range).

-

A known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to each sample and calibration standard for accurate quantification.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile organic compounds.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain at 150 °C for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 20 °C/min.

-

Hold: Maintain at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 35-350.

-

Solvent Delay: 3 minutes to protect the filament from the solvent peak.

3. Data Acquisition and Analysis:

-

Data is acquired using the instrument's control and data acquisition software.

-

The identification of this compound is achieved by comparing the acquired mass spectrum and retention time with those of a pure standard or from a reference library such as the NIST Mass Spectral Library.

-

Quantification is performed by integrating the peak area of a characteristic ion of the analyte and comparing it to the peak area of the internal standard. A calibration curve is generated using a series of standards of known concentrations to determine the concentration of the analyte in the unknown samples.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Ethyl-1,3-cyclohexadiene in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,3-cyclohexadiene is a conjugated diene whose reactivity is governed by the interplay of its cyclic structure and the electronic and steric effects of the ethyl substituent. This guide provides a comprehensive overview of its participation in key organic reactions, including cycloadditions, electrophilic additions, and oxidations. Detailed experimental protocols, based on established procedures for analogous compounds, are presented alongside discussions of reaction mechanisms, regioselectivity, and stereoselectivity. Quantitative data, where available for related systems, is summarized to provide a predictive framework for the chemical behavior of this versatile building block.

Introduction

Substituted cyclohexadienes are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The conjugated diene system within the six-membered ring offers a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This compound, with its alkyl substitution at the C2 position, presents an interesting case study in how substituent effects modulate the inherent reactivity of the 1,3-diene functionality. Understanding its behavior in fundamental organic reactions is crucial for its effective utilization in synthetic strategies. This document serves as a technical guide, amalgamating theoretical principles with practical experimental guidance.

Synthesis of this compound

Illustrative Synthetic Protocol (Adapted from Schaefer, J. P., and Endres, L.)

Reaction: 1,2-Dibromo-1-ethylcyclohexane → this compound

Reagents and Equipment:

-

1,2-Dibromo-1-ethylcyclohexane

-

Sodium hydride (NaH) in mineral oil

-

Triethylene glycol dimethyl ether (triglyme)

-

Isopropyl alcohol

-

Three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and distillation apparatus

-

Heating mantle

-

Ice bath and dry ice/isopropyl alcohol bath

Procedure:

-

In a 3-L three-necked round-bottomed flask fitted with a mechanical stirrer and set up for vacuum distillation, place 500 mL of triglyme and 300 mL of isopropyl alcohol.

-

With stirring, cautiously add 53.5 g (2.23 moles) of sodium hydride suspension in small portions.

-

Fit the flask with a Y-tube holding a thermometer and a nitrogen inlet. Place a pressure-equalizing dropping funnel containing 1.00 mole of 1,2-dibromo-1-ethylcyclohexane in the other arm of the Y-tube.

-

Heat the reaction mixture to 100–110 °C under a stream of nitrogen to distill off the isopropyl alcohol.

-

Once the alcohol is removed, evacuate the system using a water aspirator and cool the receiving flask in a dry ice/isopropyl alcohol bath.

-

Begin the dropwise addition of 1,2-dibromo-1-ethylcyclohexane, maintaining the reaction temperature at 100–110 °C by controlling the addition rate. The addition typically takes about 30 minutes.

-

Continue the distillation until it becomes very slow.

-

Wash the distillate four times with 200-mL portions of water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

The crude product can be purified by fractional distillation under a nitrogen atmosphere.

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. This compound, as a conjugated diene, is expected to readily participate in this reaction with various dienophiles. The ethyl group at the C2 position is an electron-donating group, which can influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles.

Regioselectivity

In the Diels-Alder reaction of a 2-substituted 1,3-diene with an unsymmetrical dienophile, the major product is typically the one where the substituents are in a 1,4- or "para" relationship in the newly formed cyclohexene ring. This is governed by the electronic effects of the substituents on the diene and dienophile. The electron-donating ethyl group increases the electron density at C1 and C3 of the diene system. For a dienophile with an electron-withdrawing group, the "ortho" and "meta" transition states are generally disfavored compared to the "para" and "ortho" transition states, with the "para" usually being the major product.

Caption: Regioselectivity in the Diels-Alder reaction of this compound.

Stereoselectivity: The Endo Rule

The Diels-Alder reaction is stereospecific, with the stereochemistry of both the diene and the dienophile being retained in the product. For cyclic dienes like this compound, the formation of a bicyclic product introduces the possibility of endo and exo stereoisomers. The "endo rule" states that the dienophile's substituents with π-systems will preferentially occupy the endo position in the transition state, leading to the endo product as the major isomer under kinetic control. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene.

Caption: The Endo Rule in Diels-Alder reactions of this compound.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (Adapted for this compound)

This protocol is adapted from a standard procedure for the reaction of 2,4-hexadien-1-ol with maleic anhydride.[2]

Reaction: this compound + Maleic Anhydride → 4-Ethyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Reagents and Equipment:

-

This compound

-

Maleic anhydride

-

Toluene

-

Round-bottomed flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Crystallization dish

Procedure:

-

In a 50 mL round-bottomed flask, dissolve 5.0 g of maleic anhydride in 20 mL of toluene by gentle heating.

-

Add 5.0 mL of this compound to the solution.

-

Add a stir bar and fit the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux for 1 hour.

-

After the reflux period, allow the solution to cool to room temperature.

-

Cool the flask in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold toluene.

-

The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

| Dienophile | Diene | Solvent | Conditions | Yield | Reference |

| 1,4-Benzoquinone | 1,3-Cyclohexadiene | Water | Room temp, 2 days | 67% | [3] |

| 1,4-Benzoquinone | 1,3-Cyclohexadiene | Toluene | Room temp, 2 days | 15% | [3] |

| Maleic Anhydride | 2,4-Hexadien-1-ol | Toluene | Reflux | High | [2] |

| Maleic Anhydride | Cyclopentadiene | Ethyl Acetate/Hexane | - | 27.6% | [4] |

Electrophilic Addition Reactions

The conjugated double bonds of this compound are susceptible to electrophilic attack. The reaction can proceed via 1,2- or 1,4-addition, leading to a mixture of products. The ethyl group influences the initial site of protonation or electrophilic attack.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr) to this compound is expected to proceed through the formation of a resonance-stabilized allylic carbocation. Protonation at C1 would lead to a tertiary allylic carbocation, which is relatively stable. Subsequent attack by the bromide ion at C2 or C4 would yield the 1,2- and 1,4-addition products, respectively. For the related 2-ethyl-3-methyl-1,3-cyclohexadiene, treatment with HBr at room temperature yields four products resulting from both 1,2 and 1,4-addition pathways.[5][6]

Caption: Mechanism of hydrohalogenation of this compound.

Halogenation (Bromination)

The addition of bromine to 1,3-cyclohexadiene proceeds rapidly via an anti 1,2-addition, which can then rearrange to form products of conjugate addition.[7][8] A similar outcome is expected for this compound.

Experimental Protocol: Bromination of 1,3-Cyclohexadiene (Adaptable)

This protocol is based on the bromination of the parent 1,3-cyclohexadiene.[7][8]

Reaction: this compound + Br₂ → Dibromo-ethyl-cyclohexene isomers

Reagents and Equipment:

-

This compound

-

Bromine

-

Carbon tetrachloride (or a safer alternative like dichloromethane)

-

Dropping funnel

-

Round-bottomed flask

-

Stir bar

-

Ice bath

Procedure:

-

Dissolve this compound in carbon tetrachloride in a round-bottomed flask equipped with a stir bar and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise with continuous stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue the addition until a faint bromine color persists.

-

Remove the solvent under reduced pressure to obtain the crude product mixture.

-

The products can be analyzed and separated by chromatographic techniques.

| Reaction | Substrate | Conditions | Products | Reference |

| Hydrobromination | 2-Ethyl-3-methyl-1,3-cyclohexadiene | Room Temperature | Mixture of 1,2- and 1,4-adducts | [5][6] |

| Bromination | 1,3-Cyclohexadiene | -70 °C to higher temps | Mixture of 1,2- and 1,4-adducts and tetrabromo compounds | [7][8] |

Oxidation Reactions

The double bonds in this compound are susceptible to various oxidative transformations, including epoxidation and ozonolysis.

Epoxidation

Epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for converting alkenes to epoxides. For a conjugated diene, the reaction can be controlled to yield a monoepoxide or a diepoxide, depending on the stoichiometry of the oxidizing agent. The double bond that is more electron-rich is expected to react faster. In this compound, the C1=C2 double bond is more substituted and therefore more electron-rich, making it the likely site for initial epoxidation.

Experimental Protocol: Epoxidation with m-CPBA (General Procedure)

Reaction: this compound + m-CPBA → 2-Ethyl-1,2-epoxy-3-cyclohexene

Reagents and Equipment:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

Round-bottomed flask

-

Stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottomed flask and cool the solution in an ice bath.

-

Add a solution of m-CPBA (1 equivalent for monoepoxidation) in dichloromethane dropwise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The product can be purified by column chromatography.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of double bonds. Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave both double bonds, yielding a mixture of carbonyl-containing fragments. The expected products would be derived from the cleavage of the C1=C2 and C3=C4 bonds.

Caption: General workflow for the ozonolysis of this compound.

Conclusion

This compound exhibits a rich and predictable reactivity pattern characteristic of conjugated dienes, with the ethyl substituent playing a key role in directing the regiochemical outcomes of certain reactions. It readily undergoes Diels-Alder cycloadditions, with a preference for the "para" regioisomer and the endo stereoisomer. Electrophilic additions proceed via a stable allylic carbocation to yield a mixture of 1,2- and 1,4-adducts. Oxidative transformations like epoxidation and ozonolysis provide pathways to functionalized cyclic and acyclic products. The experimental protocols provided, adapted from closely related systems, offer a solid foundation for the practical application of this compound in synthetic endeavors. Further research to quantify the yields and stereoselectivities for these reactions with this compound specifically would be a valuable contribution to the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course | Semantic Scholar [semanticscholar.org]

- 3. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. odinity.com [odinity.com]

- 5. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. Bromination of Cyclohexa-1,3-diene and (R, S)-Cyclohexa-3,5-diene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Bromination of Cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-d" by Xinghua Han, Rajashree N. Khedekar et al. [engagedscholarship.csuohio.edu]

A Comprehensive Technical Guide on the Thermochemical Properties of 2-Ethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 2-Ethyl-1,3-cyclohexadiene. The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications.

Introduction

This compound is a cyclic olefin with the molecular formula C₈H₁₂. Its thermochemical properties are of interest for understanding its stability, reactivity, and potential applications in organic synthesis. This document summarizes the key thermochemical parameters, details the experimental methods used for their determination, and provides a visual representation of its isomerization pathways.

Thermochemical Data

The primary experimental thermochemical data available for this compound pertains to its isomerization reactions in a dimethylsulfoxide (DMSO) solvent. These values provide insights into the relative stabilities of this compound and its isomers.

Table 1: Reaction Thermochemistry for the Isomerization of this compound [1]

| Reaction | ΔrH° (kJ/mol) | Method | Solvent | Reference |

| 1-Ethyl-1,3-cyclohexadiene = this compound | -2.7 ± 1.2 | Equilibration | DMSO | Taskinen and Nummelin, 1994 |

| This compound = 1-Ethyl-1,4-cyclohexadiene | -12.0 ± 0.5 | Equilibration | DMSO | Taskinen and Nummelin, 1994 |

Experimental Protocols

The thermochemical data presented in this guide were determined by the method of chemical equilibration.[2]

3.1. General Methodology: t-BuOK Catalyzed Chemical Equilibration in DMSO

The relative thermodynamic stabilities of this compound and its isomers were determined by base-catalyzed chemical equilibration.[2] The general procedure for such an experiment involves the following steps:

-

Sample Preparation: A solution of the starting isomer (or a mixture of isomers) is prepared in a suitable solvent, in this case, dimethylsulfoxide (DMSO).

-

Catalyst Addition: A catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK), is added to the solution to facilitate the isomerization reactions.

-

Equilibration: The reaction mixture is allowed to reach thermodynamic equilibrium. This may involve stirring the mixture at a constant temperature for a sufficient period.

-

Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at various time intervals and quenched to stop the isomerization process.

-

Analysis: The composition of the mixture at equilibrium is determined using an analytical technique such as gas chromatography (GC).

-

Determination of Equilibrium Constant: The equilibrium constant (K) for each isomerization reaction is calculated from the concentrations of the respective isomers at equilibrium.

-

Calculation of Gibbs Free Energy of Reaction: The standard Gibbs free energy of reaction (ΔrG°) is calculated from the equilibrium constant using the equation: ΔrG° = -RTlnK, where R is the gas constant and T is the absolute temperature.

-

Determination of Enthalpy of Reaction: The enthalpy of reaction (ΔrH°) is determined by studying the temperature dependence of the equilibrium constant (van't Hoff equation) or through other calorimetric methods.

Isomerization Pathway

The isomerization of ethyl-substituted cyclohexadienes involves the migration of double bonds, leading to different isomers with varying thermodynamic stabilities. The following diagram illustrates the relationship between this compound and its isomers for which thermochemical data is available.

Conclusion

The available thermochemical data for this compound is currently limited to its enthalpy of isomerization in DMSO. This information is valuable for understanding the relative stabilities of its isomers. Further experimental and computational studies are required to determine a more comprehensive set of thermochemical properties, including its enthalpy of formation, entropy, and heat capacity. Such data would be highly beneficial for the scientific and industrial communities engaged in chemical synthesis and molecular modeling.

References

An In-depth Technical Guide to the Stability of 2-Ethyl-1,3-cyclohexadiene Under Storage

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Ethyl-1,3-cyclohexadiene, a cyclic olefin of interest in synthetic chemistry. Due to the limited availability of stability studies specifically on this compound, this guide integrates direct data with established principles governing the stability of substituted 1,3-cyclohexadienes. The information herein is intended to inform best practices for the storage and handling of this and structurally related compounds.

Molecular Structure and General Stability

This compound is a conjugated diene, a structural motif that confers greater thermodynamic stability compared to isomers with isolated double bonds. This enhanced stability arises from the delocalization of π-electrons across the four-carbon conjugated system.[1][2][3] The ethyl substituent at the 2-position influences the electronic and steric properties of the diene system, which can affect its reactivity and degradation pathways.

Known Degradation and Transformation Pathways

The primary modes of degradation for this compound under typical storage conditions are expected to be isomerization, oxidation (autoxidation), and polymerization.

The most well-documented aspect of this compound's stability is its propensity to isomerize to other ethylcyclohexadiene isomers. Thermodynamic studies have quantified the enthalpy changes associated with these transformations in dimethyl sulfoxide (DMSO).[4]

Table 1: Reaction Thermochemistry Data for Ethylcyclohexadiene Isomerization

| Reaction Description | ΔrH° (kJ/mol) | Method | Solvent | Reference |

| This compound ⇌ 1-Ethyl-1,4-cyclohexadiene | -12.0 ± 0.5 | Equilibrium | DMSO | Taskinen and Nummelin, 1994 |

| 1-Ethyl-1,3-cyclohexadiene ⇌ 1-Ethyl-1,4-cyclohexadiene | -2.7 ± 1.2 | Equilibrium | DMSO | Taskinen and Nummelin, 1994 |

| 1-Ethyl-1,3-cyclohexadiene ⇌ this compound | +2.8 ± 1.2 | Equilibrium | DMSO | Taskinen and Nummelin, 1994 |

Data sourced from the NIST Chemistry WebBook.[4]

The significantly negative enthalpy of reaction for the isomerization of this compound to 1-Ethyl-1,4-cyclohexadiene indicates that this is a thermodynamically favorable process. This suggests that over time, particularly if catalyzed by acid or base traces, this compound may convert to its more stable isomer.

Caption: Isomerization pathways of ethylcyclohexadienes.

In the presence of atmospheric oxygen, conjugated dienes like this compound are susceptible to autoxidation. This is a free-radical chain reaction that proceeds via initiation, propagation, and termination steps, leading to the formation of hydroperoxides and subsequent degradation products such as alcohols, ketones, and epoxides.[5] The allylic hydrogens in the molecule are particularly susceptible to abstraction in the initiation phase.

Caption: Generalized autoxidation pathway for this compound.

1,3-Cyclohexadiene and its derivatives are known to undergo polymerization, which can be initiated by various mechanisms, including anionic polymerization.[6] This process can lead to an increase in viscosity, the formation of insoluble gums, and a decrease in the purity of the material. The propensity for polymerization is a significant stability concern, particularly at elevated temperatures or in the presence of catalytic impurities.

The conversion of 1,3-cyclohexadiene to benzene and hydrogen is an exothermic process, indicating that aromatization is thermodynamically favorable.[7] While this typically requires catalytic conditions, the potential for slow aromatization over long-term storage, especially in the presence of metal contaminants or acidic/basic residues, should be considered as a possible degradation pathway.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to maximize the shelf-life of this compound:

-

Temperature: Store at low temperatures (2-8 °C) to minimize the rates of isomerization, oxidation, and polymerization.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent autoxidation.

-

Light: Protect from light, as UV radiation can initiate free-radical reactions.

-

Container: Use clean, tightly sealed containers made of inert materials.

-

Inhibitors: For long-term storage, the addition of a free-radical inhibitor, such as butylated hydroxytoluene (BHT), may be beneficial, although compatibility and potential interference with downstream applications should be evaluated.

Proposed Experimental Protocol for Stability Assessment

A stability-indicating method is crucial for monitoring the purity of this compound over time. Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for separating and identifying the parent compound from potential degradation products.

To develop and validate a stability-indicating GC-MS method for the analysis of this compound and its potential degradation products.

-

Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Solvent: High-purity hexane or other suitable non-polar solvent.

Table 2: Representative GC-MS Method Parameters

| Parameter | Value |

| GC Parameters | |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (with appropriate split ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |

| MS Parameters | |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-400 amu |

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting samples of this compound to stress conditions to intentionally generate degradation products.

-

Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at elevated temperature.

-

Oxidation: Treat with hydrogen peroxide solution.

-

Thermal Stress: Heat the sample at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the sample to UV light.

The analytical method should be able to resolve the main peak of this compound from all degradation product peaks.

Caption: Proposed workflow for stability testing of this compound.

Conclusion

While this compound benefits from the inherent stability of its conjugated diene system, it is susceptible to degradation through isomerization, autoxidation, and polymerization. Proper storage conditions, including low temperature, inert atmosphere, and protection from light, are essential to maintain its purity and integrity. The implementation of a validated stability-indicating analytical method, such as the GC-MS protocol outlined, is critical for monitoring the quality of this compound during storage and ensuring its suitability for research and development applications. Further studies are warranted to fully characterize the degradation products and kinetics under various storage conditions.

References

- 1. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]

- 2. Video: Stability of Conjugated Dienes [jove.com]

- 3. firsthope.co.in [firsthope.co.in]

- 4. This compound [webbook.nist.gov]

- 5. Autoxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-cyclohexadiene from Substituted Cyclohexenes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic strategies for obtaining 2-Ethyl-1,3-cyclohexadiene, a valuable conjugated diene for various applications in organic synthesis, including the construction of complex molecular frameworks. While a single, standardized protocol is not extensively documented, this guide consolidates several established methodologies in synthetic organic chemistry that can be effectively applied. The proposed routes leverage common substituted cyclohexene precursors and detail the necessary transformations, reaction mechanisms, and experimental considerations.

Overview of Synthetic Strategies

The synthesis of this compound from substituted cyclohexenes can be approached through several primary pathways. The choice of strategy often depends on the availability of the starting material, desired yield, and scalability. The three principal routes discussed in this guide are:

-

Double Elimination from Dihalo-ethylcyclohexanes: A classic and reliable method involving the halogenation of an ethyl-substituted cyclohexene followed by a base-induced double dehydrohalogenation.

-

Transformation from an Ethyl-substituted Cyclohexanone: A versatile route that begins with the alkylation of a cyclohexanone enolate to introduce the ethyl group, followed by a sequence of reactions to introduce the two double bonds.

-

Catalytic Dehydrogenation of Ethylcyclohexene: A direct approach that introduces a second double bond into an existing ethylcyclohexene molecule using a metal catalyst.

Figure 1: Primary synthetic pathways to this compound.

Route 1: Double Elimination from Dihalo-ethylcyclohexanes

This method is one of the most straightforward for creating a conjugated diene system from an alkene. The process involves two key steps: the addition of a halogen across the double bond of an ethylcyclohexene, followed by the elimination of two equivalents of hydrogen halide using a strong base.

Reaction Workflow

Figure 2: Workflow for the synthesis via double elimination.

Mechanism and Key Considerations

The second step, the double dehydrobromination, proceeds via two successive E2 elimination reactions.[1] For an E2 reaction to occur efficiently in a cyclohexane system, the leaving group (bromide) and the adjacent proton to be abstracted must be in an anti-periplanar (diaxial) arrangement.[2] The choice of a strong, non-nucleophilic base is crucial to favor elimination over substitution. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. The reaction is often driven to completion by heating.[3]

Detailed Experimental Protocol (Adapted from Schaefer, J.P. et al.[3])

Materials:

-

1-Ethylcyclohexene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triethylene glycol dimethyl ether (triglyme), anhydrous

-

Isopropyl alcohol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice and isopropyl alcohol for cooling bath

Procedure:

Step 1: Synthesis of 1,2-Dibromo-1-ethylcyclohexane

-

Dissolve 1-Ethylcyclohexene (1.0 mol) in 500 mL of CCl₄ in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add a solution of Bromine (1.0 mol) in 200 mL of CCl₄ dropwise to the stirred solution. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates the reaction is proceeding.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Wash the reaction mixture with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1,2-Dibromo-1-ethylcyclohexane. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Set up a 2-L three-necked, round-bottomed flask for vacuum distillation, fitted with a mechanical stirrer.

-

Under a nitrogen atmosphere, place 500 mL of anhydrous triglyme and 300 mL of isopropyl alcohol in the flask.

-

Carefully add sodium hydride (2.2 mol) in small portions while stirring.

-

Heat the reaction flask to 100–110 °C and cool the receiving flask in a dry ice-isopropyl alcohol bath.

-

Once the isopropyl alcohol has been removed by distillation, evacuate the system using a water aspirator.

-

Begin the dropwise addition of the crude 1,2-Dibromo-1-ethylcyclohexane from Step 1. Adjust the rate of addition to maintain the reaction temperature at 100–110 °C without external heating.

-

The product, this compound, will co-distill as it is formed.

-

After the addition is complete and distillation slows, the reaction is terminated.

-

Wash the distillate four times with water to remove the co-distilled solvent, and dry the organic layer with anhydrous MgSO₄.

-

The product can be further purified by simple distillation under a nitrogen atmosphere.

Route 2: Transformation from an Ethyl-substituted Cyclohexanone

This strategy offers flexibility, particularly if the starting material is a ketone. The key steps involve introducing the ethyl group adjacent to the carbonyl (α-alkylation) and then converting the functionalized ketone into the target diene.

Reaction Workflow

Figure 3: Synthesis pathway starting from cyclohexanone.

Mechanism and Key Considerations

Enolate Alkylation: The first step involves the deprotonation of cyclohexanone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[4][5] This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide) in an SN2 reaction to form 2-ethylcyclohexanone.[5] It is critical to use a strong base like LDA to ensure complete enolate formation, which minimizes side reactions like self-condensation.[4][5]

Diene Formation: Creating the conjugated diene from 2-ethylcyclohexanone requires multiple steps. A common sequence involves an α-bromination followed by an elimination reaction to yield 2-ethyl-2-cyclohexenone. The ketone is then reduced to an allylic alcohol using a reducing agent like sodium borohydride (NaBH₄). Finally, acid-catalyzed dehydration of the allylic alcohol yields the conjugated this compound.

Quantitative Data from Analogous Reactions

The yields of individual steps in such multi-step syntheses can vary. Below is a table summarizing typical yields for analogous transformations found in the literature.

| Reaction Step | Substrate Example | Reagents | Product | Yield (%) | Reference |

| Enolate Alkylation | Cyclohexanone | 1. LDA, 2. MeI | 2-Methylcyclohexanone | ~80% | [4] |

| Dehydrobromination | 2-Bromocyclohexanone | LiBr, Li₂CO₃ | 2-Cyclohexenone | >90% | General Procedure |

| Allylic Alcohol Dehydration | Cyclohexen-3-ol | H₂SO₄ (cat.) | 1,3-Cyclohexadiene | ~70% | [3] |

Route 3: Catalytic Dehydrogenation

This approach is conceptually the simplest, involving the direct removal of hydrogen from an ethylcyclohexene substrate to form the conjugated diene. However, it often requires high temperatures and specialized equipment and can suffer from low selectivity.

Reaction Scheme

The reaction involves heating ethylcyclohexene in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃).

Ethylcyclohexene → this compound + H₂

Key Considerations

A significant challenge in this method is controlling the reaction to prevent over-aromatization to form ethylbenzene, which is a thermodynamically favorable process.[6] Reaction conditions such as temperature, pressure, and catalyst choice must be carefully optimized to maximize the yield of the desired diene. This method is more common in industrial settings than in laboratory-scale synthesis. Recent advances have explored ligand-enabled sequential dehydrogenation which may offer higher selectivity.[6]

Summary and Outlook

The synthesis of this compound can be successfully achieved through several established synthetic routes.

-

For laboratory-scale synthesis, the double elimination route (Route 1) offers a robust and predictable method starting from ethylcyclohexene. Its protocol is well-established for the parent 1,3-cyclohexadiene.[3]

-

The transformation from a ketone (Route 2) provides significant flexibility, allowing for the construction of the target molecule from simple precursors like cyclohexanone. It involves fundamental organic reactions, making it an excellent example for a multi-step synthesis project.

-

Catalytic dehydrogenation (Route 3) is the most direct method but poses challenges in controlling selectivity and preventing side reactions, making it less ideal for fine chemical synthesis without significant optimization.

The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research project, including the availability of starting materials, required purity of the final product, and the scale of the reaction.

References

- 1. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. alkylation of enolates [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to IUPAC Nomenclature for Substituted Cyclohexadienes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexadienes. Adherence to systematic naming conventions is paramount for unambiguous communication in research and development. This document will detail the core principles of naming these cyclic dienes, including ring numbering, substituent prioritization, and stereochemical assignment.

Core Principles of Cyclohexadiene Nomenclature

The naming of substituted cyclohexadienes follows the fundamental principles of IUPAC nomenclature for cyclic alkenes, with specific considerations for the presence of two double bonds within the six-membered ring.

Identifying the Parent Structure

The parent structure is cyclohexa-1,3-diene or cyclohexa-1,4-diene. The locants for the double bonds are chosen to be as low as possible. For instance, cyclohexa-1,3-diene is the correct name, not cyclohexa-5,1-diene. In most cases, if any locants are essential for defining the structure, then all locants must be cited.[1]

Numbering the Cyclohexadiene Ring

The numbering of the carbon atoms in the cyclohexadiene ring is the most critical step in assigning the correct IUPAC name. The following rules are applied in order of priority:

-

Lowest Locants for Double Bonds: The ring is numbered to give the double bonds the lowest possible locants. The numbering must start at one of the carbons of a double bond and proceed through that bond. For example, in cyclohexa-1,3-diene, the double bonds are between C1-C2 and C3-C4.

-

Lowest Locants for Principal Functional Groups: If a principal functional group (e.g., -OH, -COOH) is present, it is assigned the lowest possible locant after the double bonds have been numbered.[2][3][4][5] The priority of functional groups determines the suffix of the name.[2][3][4][5]

-

Lowest Locants for Substituents: After the double bonds and any principal functional groups have been assigned their locants, the ring is numbered to give the substituents the lowest possible set of locants.[6][7]

-

Alphabetical Order for Substituents: If there is a choice in numbering after considering the above rules, the substituents are numbered to give the group that comes first in alphabetical order the lower locant.[6][7][8]

Caption: IUPAC Numbering Workflow for Substituted Cyclohexadienes.

Stereochemistry in Substituted Cyclohexadienes

The presence of substituents and double bonds in a cyclohexadiene ring can lead to various forms of stereoisomerism.

Cahn-Ingold-Prelog (CIP) System for Chiral Centers (R/S Nomenclature)

Chiral centers within the cyclohexadiene or its substituents are assigned an absolute configuration of R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11]

CIP Priority Rules:

-

Assign priority to the four atoms directly attached to the chiral center based on atomic number (higher atomic number = higher priority).

-

If there is a tie, move to the next atoms along the chains until a point of first difference is found.

-

Multiple bonds count as multiple single bonds to the same type of atom.

-

Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

-